molecular formula C₁₃H₂₂N₄O₃S B1144591 Cis-ranitidine CAS No. 667463-27-6

Cis-ranitidine

Numéro de catalogue: B1144591
Numéro CAS: 667463-27-6
Poids moléculaire: 314.4
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Gastrointestinal Disorders

Cis-Ranitidine is widely utilized in the management of:

  • Peptic Ulcer Disease : It aids in healing ulcers by reducing acid secretion.
  • Gastroesophageal Reflux Disease : It alleviates symptoms by decreasing gastric acidity.
  • Zollinger-Ellison Syndrome : It helps control excessive gastric acid production associated with this rare condition.

Cancer Research

Recent studies have investigated the potential links between this compound use and cancer risk:

  • A multinational cohort study involving over 1 million participants found no significant association between this compound use and increased cancer risk compared to other histamine-2 receptor antagonists .
  • Another study specifically examined bladder and kidney cancer risks among users of this compound and found no substantial increase in occurrences .

Pharmacological Research

This compound serves as a model compound in pharmacological studies aimed at understanding the mechanisms of histamine H2 receptor antagonism. Its biochemical properties are crucial for exploring new therapeutic agents targeting similar pathways.

Case Studies

Several notable studies highlight the applications and implications of this compound:

  • Cancer Risk Assessment : A cohort study published in JAMA Network Open analyzed cancer incidence among ranitidine users across multiple countries. The findings indicated that while there was a concern regarding contamination with N-nitrosodimethylamine (a potential carcinogen), no significant increase in overall cancer risk was observed among users compared to non-users of other H2 antagonists .
  • Gastrointestinal Cancer Analysis : A study assessing the association between ranitidine exposure and gastrointestinal cancers reported lower adjusted odds ratios for GI cancers among users compared to non-users across various prescription durations .

Mécanisme D'action

Target of Action

cis-Ranitidine, commonly known as Ranitidine, is a histamine H2-receptor antagonist . The primary targets of this compound are the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

This compound works by reversibly binding to the histamine H2 receptors on the gastric parietal cells . This binding inhibits the action of histamine, a compound that stimulates gastric acid secretion . By blocking the action of histamine, this compound effectively reduces the secretion of gastric acid .

Biochemical Pathways

The biochemical pathway affected by this compound involves the histamine-stimulated secretion of gastric acid . Under normal conditions, the hormone gastrin stimulates the release of histamine, which then binds to the H2 receptors, leading to the secretion of gastric acid . By inhibiting the binding of histamine to the H2 receptors, this compound disrupts this pathway, leading to a decrease in gastric acid secretion .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the absorption of this compound is rapid, with peak plasma concentrations occurring at 1 to 3 hours . The bioavailability of this compound after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of this compound is approximately 15%, and the apparent volume of distribution is greater than body volume . The elimination half-life is almost 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion . This reduction helps to prevent and treat gastric-acid associated conditions, including ulcers . By decreasing gastric acid secretion, this compound can relieve uncomfortable symptoms of these conditions and promote healing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food has no effect on the kinetics of this compound, but concurrent administration of antacids reduces its absorption . Additionally, renal disease can increase this compound plasma concentrations through reduced clearance and possibly increased bioavailability . Chronic liver disease can increase the bioavailability of this compound and reduce its clearance .

Analyse Biochimique

Biochemical Properties

cis-Ranitidine plays a crucial role in biochemical reactions, particularly in the stomach where it inhibits the action of histamine at the histamine H2 receptors found on the gastric parietal cells. This inhibition results in a decrease in basal and nocturnal gastric acid secretion, thereby increasing the pH of the stomach and aiding in the treatment of gastric ulcers and gastroesophageal reflux disease .

Cellular Effects

This compound influences cell function by interacting with the histamine H2 receptors on the gastric parietal cells. By inhibiting these receptors, it reduces the production of stomach acid, which can have a significant impact on various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the histamine H2 receptors on the gastric parietal cells. This binding inhibits the normal action of histamine, leading to a decrease in gastric acid production .

Temporal Effects in Laboratory Settings

It is known that the drug has a relatively long half-life, allowing it to provide sustained relief from symptoms over a prolonged period .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of histamine. It interacts with the histamine H2 receptors, inhibiting the normal action of histamine and thereby reducing gastric acid production .

Subcellular Localization

The subcellular localization of this compound is primarily at the histamine H2 receptors found on the gastric parietal cells. By binding to these receptors, it inhibits the normal action of histamine, leading to a decrease in gastric acid production .

Méthodes De Préparation

Comparaison Avec Des Composés Similaires

Activité Biologique

Introduction

Cis-Ranitidine, a derivative of ranitidine, is primarily known for its role as a histamine H2-receptor antagonist. This compound is utilized in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers by inhibiting gastric acid secretion. Recent studies have explored its biological activity beyond acid suppression, including potential implications for cancer risk and other physiological effects.

This compound functions by selectively blocking H2 receptors in the gastric parietal cells, leading to decreased secretion of gastric acid. This mechanism is crucial for managing acid-related disorders. The compound also exhibits various pharmacological activities, including anti-inflammatory and potential immunomodulatory effects, which are under investigation.

1. Cancer Risk Assessment

Recent research has focused on the association between ranitidine use and cancer risk, particularly concerning gastrointestinal cancers. A significant study analyzed data from multiple cohorts and found that while some analyses suggested a slight increase in cancer risk among ranitidine users compared to other H2-receptor antagonists, the overall hazard ratios indicated no significant increase in risk.

  • Table 1: Cancer Risk Associated with Ranitidine Use
StudyPopulationHazard Ratio (HR)Confidence Interval (CI)
AACR Study 31,393 ranitidine users1.331.15–1.55Increased risk for bladder cancer but not statistically significant after adjustment.
UK Biobank 65,384 other H2-blockers users1.241.04–1.48Suggests increased risk but requires further investigation.
PMC Study Multinational cohort1.040.97-1.12No significant increase in overall cancer risk compared to other H2RAs.

2. Gastrointestinal Effects

This compound's impact on gastrointestinal health has been a subject of interest due to its acid-suppressing properties.

  • A study indicated that ranitidine usage correlated with a reduced incidence of gastrointestinal cancers in certain populations, suggesting a protective effect against conditions like esophageal and gastric cancers when used appropriately .

3. Case Studies

Several case studies have highlighted the effects of this compound in specific patient populations:

  • Case Study: Necrotizing Enterocolitis in Preterm Infants
    • A case-control study found that ranitidine treatment was associated with an increased risk of necrotizing enterocolitis (NEC) in preterm infants . This finding emphasizes the need for careful consideration of ranitidine use in vulnerable populations.

4. Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use.

  • Table 2: Pharmacokinetic Parameters
ParameterValue
Bioavailability~50%
Peak Plasma Concentration (Cmax)Varies with dosage
Half-life (t1/2)Approximately 2-3 hours
MetabolismHepatic via cytochrome P450 enzymes

This compound may interact with other medications, influencing their efficacy and safety profiles, particularly concerning drugs metabolized by similar pathways.

Propriétés

Numéro CAS

667463-27-6

Formule moléculaire

C₁₃H₂₂N₄O₃S

Poids moléculaire

314.4

Synonymes

cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride;  cis-AH 19065;  cis-Azantac;  cis-Melfax;  cis-Raniben;  cis-Ranidil;  cis-Raniplex;  cis-Zantac;  cis-Zintac

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.